

Technical Guide: 3-Bromobenzamidine Hydrochloride

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Compound of Interest

Compound Name: *3-Bromobenzamidine hydrochloride*

Cat. No.: *B101722*

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CAS Number: 16796-52-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromobenzamidine hydrochloride**, a key reagent in biochemical and pharmaceutical research. This document details its physicochemical properties, a robust synthesis protocol, its application as a serine protease inhibitor with a detailed assay methodology, and its role in relevant signaling pathways.

Physicochemical and Structural Data

3-Bromobenzamidine hydrochloride is a white to light yellow solid compound.^[1] Its chemical and physical properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	16796-52-4	[2]
Molecular Formula	C ₇ H ₈ BrClN ₂	[1][2]
Molecular Weight	235.51 g/mol	[1][2][3][4]
Appearance	White to light yellow solid/powder	[1][3]
Purity	≥95% (HPLC)	[2][3]
Melting Point	129-131°C	[2]
IUPAC Name	3-bromobenzenecarboximidamide;hydrochloride	[2]
Synonyms	3-Bromobenzimidamide hydrochloride	[5]
Storage Conditions	Store at 0-8°C	[3]

Synthesis of 3-Bromobenzamidine Hydrochloride

The primary route for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[4]

Experimental Protocol: Pinner Reaction

This protocol is adapted from established methods for the Pinner reaction.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

- **Preparation:** In a 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend 10.0 g (54.9 mmol) of 3-bromobenzonitrile in 30 mL of anhydrous ethanol.

- **Reaction:** Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be maintained at a low temperature. Continue the introduction of HCl until the nitrile has completely dissolved and the solution is saturated.
- **Isolation of Pinner Salt:** Seal the flask and stir at room temperature for 24 hours, during which a precipitate of the ethyl 3-bromobenzimidate hydrochloride will form. The product can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to **3-Bromobenzamidine Hydrochloride**

- **Preparation:** Suspend the crude imidate hydrochloride from the previous step in 50 mL of anhydrous ethanol in a pressure-resistant vessel.
- **Reaction:** Cool the suspension to -10°C and pass anhydrous ammonia gas through the mixture until saturation.
- **Isolation:** Seal the vessel and stir at room temperature for 48 hours. The by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.
- **Purification:** Evaporate the filtrate under reduced pressure to yield crude **3-Bromobenzamidine hydrochloride**. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Application as a Serine Protease Inhibitor

3-Bromobenzamidine hydrochloride is a known inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.^[1] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases like trypsin, thrombin, and plasmin, preventing substrate binding and catalysis.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of **3-Bromobenzamidine hydrochloride** against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

- Trypsin (e.g., bovine pancreatic trypsin)
- **3-Bromobenzamidinium hydrochloride**
- N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
- Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
- 96-well microplate
- Microplate reader

Procedure:

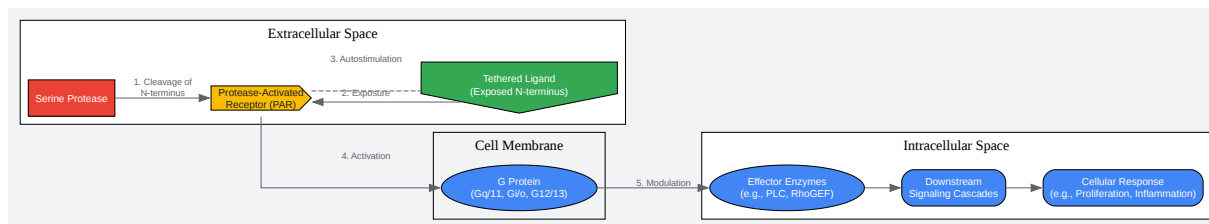
- Prepare Reagent Solutions:
 - Prepare a stock solution of trypsin in the assay buffer.
 - Prepare a stock solution of **3-Bromobenzamidinium hydrochloride** in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
 - Prepare a stock solution of the chromogenic substrate L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.
- Assay Setup:
 - In a 96-well microplate, add a fixed volume of the trypsin solution to each well.
 - Add varying concentrations of the **3-Bromobenzamidinium hydrochloride** solution to the wells. Include control wells with no inhibitor.
 - Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
- Initiate Reaction:

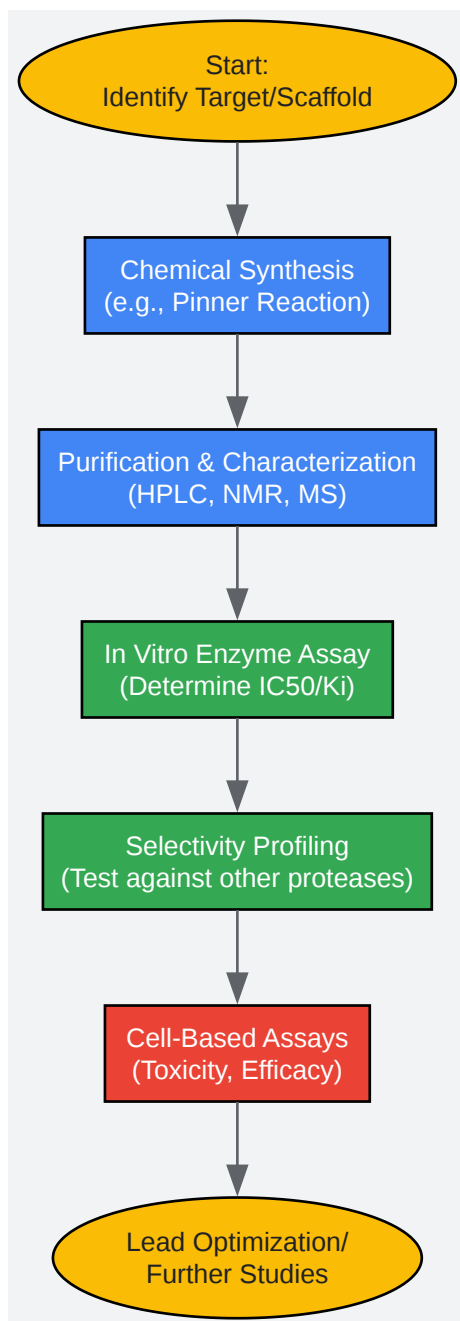
- Add the chromogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 μ L).
- Data Acquisition:
 - Immediately place the microplate in a plate reader and measure the absorbance at 405 nm (for p-nitroaniline release from L-BAPNA) at regular intervals for 10-15 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Determine the percent inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition).
 - To determine the inhibition constant (K_i), perform the assay with varying substrate and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive inhibition).

Signaling Pathways and Experimental Workflows

Serine Protease Signaling Pathway

Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This process initiates intracellular signaling cascades.





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